Methyl 2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetyl]amino}-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate
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Overview
Description
Methyl 2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetyl]amino}-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate is a complex organic compound with a unique structure that combines elements of phthalazinone and thiazole
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetyl]amino}-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate typically involves multiple steps. One common method starts with the preparation of the phthalazinone moiety, followed by the introduction of the thiazole ring. The reaction conditions often require the use of anhydrous solvents and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and efficiency. The process might include steps such as solvent extraction, crystallization, and purification through chromatography to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetyl]amino}-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could produce a more saturated derivative.
Scientific Research Applications
Methyl 2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetyl]amino}-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays.
Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of Methyl 2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetyl]amino}-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved could include signal transduction cascades or metabolic processes that are critical for cell function .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid
- Methyl 2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetate
Uniqueness
What sets Methyl 2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetyl]amino}-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate apart is its unique combination of the phthalazinone and thiazole moieties, which confer distinct chemical and biological properties. This dual functionality can enhance its activity and specificity in various applications, making it a valuable compound for further research and development.
Biological Activity
Methyl 2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetyl]amino}-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate is a complex organic compound with significant potential in biological applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound is characterized by a unique structure that combines a thiazole ring with a phthalazinone derivative. The synthesis typically involves the reaction of phthalazinone derivatives with acetylating agents and subsequent modifications to introduce the thiazole moiety.
Synthesis Overview:
- Starting Materials: Phthalazinone derivatives, acetylating agents (e.g., acetic anhydride), and thiazole precursors.
- Reaction Conditions: The reactions are generally performed in organic solvents (e.g., dimethylformamide) under controlled temperatures to optimize yield and purity.
- Purification: Techniques such as recrystallization or chromatography are employed to isolate the final product.
This compound exhibits its biological effects through interactions with specific molecular targets. It is believed to inhibit certain enzymes or modulate receptor activities due to its structural features, particularly the phthalazinone core which facilitates binding through hydrogen bonds and hydrophobic interactions.
Pharmacological Properties
Research indicates that this compound has several promising pharmacological properties:
- Antimicrobial Activity: Preliminary studies suggest that it may exhibit antibacterial and antifungal properties.
- Anticancer Potential: Its structural analogs have shown potential in inhibiting cancer cell proliferation, indicating that this compound may also have similar activity.
- Enzyme Inhibition: The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways, which could have implications for drug development.
In Vitro Studies
Several studies have investigated the biological activity of related compounds. For instance:
- Anticancer Activity: A derivative similar to this compound was tested against various cancer cell lines, showing significant cytotoxic effects with IC50 values in the low micromolar range.
- Enzyme Inhibition: Research demonstrated that compounds with similar structures inhibited enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), suggesting potential anti-inflammatory effects.
In Vivo Studies
Animal models have been used to assess the therapeutic efficacy of related compounds:
- Tumor Growth Inhibition: In vivo studies indicated that administration of a structurally similar compound led to reduced tumor growth in xenograft models.
- Toxicity Assessments: Safety profiles were evaluated through acute toxicity tests, revealing acceptable safety margins at therapeutic doses.
Data Summary Table
Property | Value/Description |
---|---|
Molecular Formula | C12H12N2O3 |
Molecular Weight | 232.24 g/mol |
CAS Number | 28081-48-3 |
Antimicrobial Activity | Positive (specific strains under study) |
Anticancer Activity | Significant cytotoxicity in vitro |
Enzyme Targets | COX, LOX |
Properties
Molecular Formula |
C20H22N4O4S |
---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
methyl 2-[[2-(3-methyl-4-oxophthalazin-1-yl)acetyl]amino]-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C20H22N4O4S/c1-11(2)9-15-17(19(27)28-4)22-20(29-15)21-16(25)10-14-12-7-5-6-8-13(12)18(26)24(3)23-14/h5-8,11H,9-10H2,1-4H3,(H,21,22,25) |
InChI Key |
SDITYBHAISBEPM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=C(N=C(S1)NC(=O)CC2=NN(C(=O)C3=CC=CC=C32)C)C(=O)OC |
Origin of Product |
United States |
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